6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine-thiazole intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with thiazole and pyridine derivatives.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound can be used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and are known for their medicinal properties.
Uniqueness
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both the thiazole and pyridine rings, along with the fluorine atom and carboxamide group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1409131-21-0 |
---|---|
Molecular Formula |
C11H10FN3OS |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10FN3OS/c1-7-6-17-10(15-7)5-14-11(16)8-2-3-9(12)13-4-8/h2-4,6H,5H2,1H3,(H,14,16) |
InChI Key |
ASVOAEJKTPHOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.